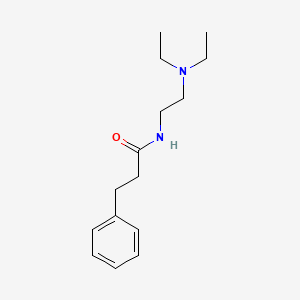![molecular formula C8H7N3 B13794482 5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI) CAS No. 780763-66-8](/img/structure/B13794482.png)
5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI) is a heterocyclic compound that belongs to the triazoloazepine family This compound is characterized by a fused ring structure that includes a triazole ring and an azepine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI) typically involves the reaction of N-alkyl/aryl-N’-(4H-1,2,4-triazol-3-yl) amidines with N,N-dimethylphosphoramic dichloride in the presence of triethylamine (TEA) in refluxing 1,4-dioxane . This method allows for the formation of the triazoloazepine ring system under controlled conditions.
Industrial Production Methods
While specific industrial production methods for 5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI) are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the triazoloazepine ring.
Wissenschaftliche Forschungsanwendungen
5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI) has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,8-Methano-1H-cyclobuta[d][1,2,4]triazolo[1,2-a]pyridazine (9CI)
- Benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines
Uniqueness
5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI) is unique due to its specific ring structure and the presence of both triazole and azepine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
780763-66-8 |
|---|---|
Molekularformel |
C8H7N3 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
2,4,5-triazatricyclo[5.3.1.02,6]undeca-1(10),3,6,8-tetraene |
InChI |
InChI=1S/C8H7N3/c1-2-6-4-7(3-1)11-5-9-10-8(6)11/h1-3,5,10H,4H2 |
InChI-Schlüssel |
JYTYJUIHMIBYTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C3NN=CN3C1=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13794403.png)
![Ethanone, 1-[3-(aminomethyl)-4-hydroxyphenyl]-(9CI)](/img/structure/B13794411.png)








![2,3,3-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13794470.png)

![6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane](/img/structure/B13794487.png)
